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Compound of Interest

Compound Name: sec-Butyl 4-hydroxybenzoate

Cat. No.: B103004

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for sec-
Butyl 4-hydroxybenzoate, a compound of interest in various scientific and pharmaceutical
research fields. This document presents a summary of its mass spectrometry, predicted
Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectral data. Detailed
experimental protocols for acquiring such spectra are also provided to aid in the replication and
validation of these findings.

Core Spectral Data

The following sections provide quantitative spectral data for sec-Butyl 4-hydroxybenzoate,
organized for clarity and comparative analysis.

Mass Spectrometry Data

The electron ionization mass spectrum of sec-Butyl 4-hydroxybenzoate is characterized by a
molecular ion peak and several key fragment ions. The data presented here is sourced from
the NIST WebBook.
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m/z Relative Intensity (%) Proposed Fragment
194 15 [M]+e (Molecular lon)
138 100 [HOC6HaCO2H]+e
121 85 [HOCsH4COJ+

93 20 [CeHsO]+

65 30 [CsHs]+

57 40 [CaHo]+

41 35 [C3Hs]+

29 25 [C2Hs]+

Predicted *H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and

coupling constants for sec-Butyl 4-hydroxybenzoate in a typical deuterated chloroform

(CDCIs) solvent. These predictions are based on established chemical shift ranges for

analogous functional groups.

Predicted Chemical

Coupling Constant

Proton Assignment Shift (ppm) Multiplicity () in Hz
H-a 0.95 Triplet () ~7.4

H-b 1.28 Doublet (d) ~6.3

H-c 1.65-1.75 Multiplet (m)

H-d 4.95-5.05 Multiplet (m)

H-e 6.85-6.95 Doublet (d) ~8.7

H-f 7.90-8.00 Doublet (d) ~8.7

OH 5.0-6.0 Broad Singlet (br s)
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Predicted **C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts for sec-Butyl 4-hydroxybenzoate in CDCIs are
detailed below. These values are estimated based on the expected electronic environments of
the carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm)
C-a ~10

C-b ~19

C-c ~29

c-d ~73

C-e ~115

C-f ~122

C-g ~132

C-h ~160

C=0 ~167

Predicted IR Spectral Data

The predicted key infrared absorption bands for sec-Butyl 4-hydroxybenzoate are listed
below. These predictions are based on the characteristic vibrational frequencies of the
functional groups present in the molecule.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b103004?utm_src=pdf-body
https://www.benchchem.com/product/b103004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted Absorption Range

Functional Group Vibrational Mode
(cm~)
O-H (Phenol) 3600-3200 (broad) Stretching
C-H (Aromatic) 3100-3000 Stretching
C-H (Aliphatic) 3000-2850 Stretching
C=0 (Ester) 1725-1705 Stretching
C=C (Aromatic) 1615-1585 and 1515-1485 Stretching
C-O (Ester) 1300-1250 and 1170-1120 Stretching

Experimental Workflows and Protocols

The following diagrams and protocols describe the standardized procedures for obtaining the
spectral data presented.

Spectral Analysis Workflow
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Caption: General workflow for obtaining and analyzing spectral data.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 10-20 mg of sec-Butyl 4-hydroxybenzoate and
dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5
mm NMR tube.
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Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

'H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment.
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to
achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A spectral width of around 250 ppm is used. Due to the low natural abundance of
13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5
seconds) are typically required.

Data Processing: Process the raw data using appropriate software. This involves Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a thin film of the sample. If the sample is a solid, a small
amount can be dissolved in a volatile solvent like dichloromethane or acetone. A drop of this
solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate,
leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding a
small amount of the solid sample with dry KBr powder and pressing the mixture into a
translucent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample compartment (or the pure salt plate) should be
recorded first and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber (cm~?1) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or by injection of a dilute solution. For volatile
compounds, gas chromatography (GC) can be used for sample introduction.

« lonization: Utilize Electron lonization (EI) with a standard electron energy of 70 eV. This
method produces a molecular ion and a characteristic fragmentation pattern.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
guadrupole or time-of-flight (TOF) mass analyzer.

o Detection: Detect the ions and record their abundance.

» Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is
analyzed to determine the molecular weight of the compound and to deduce its structure
from the fragmentation pattern.

« To cite this document: BenchChem. [Spectral Analysis of sec-Butyl 4-hydroxybenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103004#spectral-data-for-sec-butyl-4-
hydroxybenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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